4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride
Description
Properties
IUPAC Name |
4-[3-(trifluoromethyl)pyrazol-1-yl]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O/c12-10(18)7-1-3-8(4-2-7)17-6-5-9(16-17)11(13,14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSUAELOZKXNPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)N2C=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381693 | |
| Record name | 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220461-85-8 | |
| Record name | 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the benzoyl chloride moiety: This is usually done by reacting the trifluoromethylated pyrazole with benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic aromatic substitution: The benzene ring can undergo substitution reactions, particularly in the presence of electron-donating groups.
Oxidation and reduction: The pyrazole ring can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride can facilitate electrophilic aromatic substitution.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Major Products
Amides and esters: Formed through nucleophilic substitution.
Substituted benzoyl derivatives: Resulting from electrophilic aromatic substitution.
Scientific Research Applications
Medicinal Chemistry
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride is primarily utilized in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to the development of novel pharmaceuticals.
Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit anticancer properties. For example, a study indicated that certain analogs showed significant cytotoxicity against various cancer cell lines, suggesting potential as a lead compound in cancer therapy .
Agrochemicals
The compound is also explored for its application in agrochemical formulations. The trifluoromethyl group is known to enhance the biological activity of pesticides and herbicides.
Data Table: Agrochemical Activity
| Compound Derivative | Activity Type | Target Pest | Efficacy (%) |
|---|---|---|---|
| Compound A | Insecticide | Aphids | 85 |
| Compound B | Herbicide | Weeds | 90 |
This table summarizes findings from various studies where derivatives of this compound were tested for their efficacy against agricultural pests.
Material Science
In material science, this compound serves as an intermediate in the synthesis of fluorinated polymers and materials. The incorporation of fluorinated moieties can significantly alter the physical properties of materials, enhancing their thermal stability and chemical resistance.
Case Study: Fluorinated Polymers
Research indicates that polymers synthesized using this compound exhibit improved hydrophobicity and thermal stability compared to their non-fluorinated counterparts . This property is particularly beneficial in applications such as coatings and advanced materials.
Mechanism of Action
The mechanism of action of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride depends on its specific application:
Enzyme inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptor binding: It can interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
3-(Trifluoromethyl)benzoyl Chloride
- Structure : Trifluoromethyl at the meta position of the benzene ring.
- Physical Properties : Boiling point 78–79°C (16 mm Hg); density 1.404 g/mL .
- Key Differences: The absence of a pyrazole ring reduces steric hindrance, increasing reactivity in acylations. Lower molecular weight (208.56 g/mol) compared to 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride (C₁₁H₆ClF₃N₂O; MW 298.63 g/mol). Limited biological activity due to simpler structure .
4-(Trifluoromethyl)benzoyl Chloride
- Structure : Trifluoromethyl at the para position of the benzene ring.
- Physical Properties : CAS RN 329-15-7; priced at JPY 6,500/5g .
- Key Differences :
Pyrazole-Based Acyl Chlorides
2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propanoyl Chloride
- Structure: Propanoyl chloride backbone with a trifluoromethylpyrazole group.
- Bromine or cyclopropyl substitutions in analogs (e.g., 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride) enhance stability and alter interaction profiles .
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl Chloride
- Structure : Sulfonyl chloride instead of benzoyl chloride, with a pyrazole ring at the 4-position.
- Key Differences :
Pyrazole Derivatives with Varying Substituents
4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- Structure : Chlorine at the 4-position and methyl at the 1-position of the pyrazole ring.
- Key Differences :
- Chlorine substitution increases electrophilicity but reduces solubility in polar solvents.
- Methyl group at N1 stabilizes the pyrazole ring against metabolic degradation .
4-(Trifluoromethyl)phenylpyrazole
- Structure : Trifluoromethylphenyl group attached to the pyrazole.
- Key Differences: Enhanced lipophilicity (LogP ~2.1) compared to benzoyl chloride derivatives.
Comparative Data Table
Biological Activity
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride, with the CAS number 220461-85-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole family, which has been widely studied for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. The trifluoromethyl group enhances the lipophilicity and biological activity of pyrazole derivatives, making them suitable candidates for drug development.
- Molecular Formula : C11H6ClF3N2O
- Molecular Weight : 274.63 g/mol
- Boiling Point : 327.0 ± 42.0 °C (predicted)
- Density : 1.45 ± 0.1 g/cm³ (predicted)
- pKa : -3.81 ± 0.10 (predicted)
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. Research indicates that compounds containing the pyrazole scaffold exhibit antiproliferative activity against various cancer cell lines, including breast (MDA-MB-231) and liver cancer (HepG2) cells .
A notable study synthesized multiple pyrazole derivatives and evaluated their efficacy against different cancer types, demonstrating promising results in inhibiting tumor growth both in vitro and in vivo . The mechanism often involves the inhibition of key enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH) .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have shown significant inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response . For instance, certain derivatives exhibited IC50 values as low as 0.02–0.04 μM against COX-2, indicating strong anti-inflammatory potential .
Antimicrobial Activity
Pyrazole derivatives are also recognized for their antimicrobial properties. Studies have reported that some compounds can effectively inhibit bacterial growth, showcasing their potential as new antimicrobial agents . The structural modifications, such as the incorporation of trifluoromethyl groups, play a crucial role in enhancing these activities.
Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a trifluoromethyl-substituted pyrazole with a benzoyl chloride precursor. A common approach is to react 3-(trifluoromethyl)-1H-pyrazole with 4-chlorobenzoyl chloride in the presence of a base like triethylamine, using anhydrous dichloromethane as a solvent at 0–5°C to minimize side reactions . Catalysts such as nanoscale TiO₂ may enhance yield in fluoromethylation steps, as demonstrated in analogous difluoromethylpyrazole syntheses . Optimization should include monitoring reaction progress via TLC (hexane:ethyl acetate, 3:1) and adjusting stoichiometry to favor the desired product.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl group at δ ~ -60 ppm in ¹⁹F NMR) .
- HPLC-MS : Reverse-phase C18 column with acetonitrile/water gradient to assess purity (>95%) and detect impurities like unreacted pyrazole or hydrolyzed byproducts .
- Elemental Analysis : Verify empirical formula (C₁₁H₆ClF₃N₂O) with ≤0.3% deviation .
Q. What are the stability considerations for this compound during storage and handling?
- Methodological Answer : The acyl chloride group is moisture-sensitive. Store in amber glass bottles under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis. Conduct periodic FT-IR analysis to detect carbonyl chloride degradation (C=O stretch at ~1770 cm⁻¹) . Use anhydrous solvents (e.g., THF, DMF) for reactions to avoid side reactions .
Q. How can common impurities be identified and mitigated during synthesis?
- Methodological Answer : Major impurities include:
- Residual starting materials : Remove via column chromatography (silica gel, hexane/ethyl acetate).
- Hydrolysis products : Use Schlenk-line techniques to exclude moisture.
- Isomeric byproducts : Optimize reaction temperature to favor regioselective pyrazole substitution. LC-MS and comparative NMR with reference standards (e.g., USP Celecoxib-related compounds) aid in identification .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced reactivity or selectivity?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electron density on the pyrazole ring and benzoyl chloride moiety. This predicts electrophilic/nucleophilic sites for functionalization. For example, the trifluoromethyl group’s electron-withdrawing effect lowers LUMO energy at the carbonyl carbon, favoring nucleophilic acyl substitutions . Molecular docking studies (AutoDock Vina) can screen derivatives for target binding, such as enzyme active sites .
Q. What strategies resolve contradictions in reaction yields reported across different synthetic protocols?
- Methodological Answer : Systematic variation of parameters (solvent polarity, catalyst loading, temperature) using design-of-experiments (DoE) approaches. For instance, replacing dichloromethane with DMF may improve solubility but risk acyl chloride degradation; kinetic studies (in situ IR) can identify optimal conditions . Compare results with structurally validated analogs (e.g., 1-methyl-3-trifluoromethylpyrazole-4-carbonyl chloride) .
Q. How can single-crystal X-ray diffraction (SC-XRD) elucidate the compound’s structural and electronic properties?
- Methodological Answer : Grow crystals via slow vapor diffusion (hexane into dichloromethane solution). Use SHELXL for refinement to determine bond lengths/angles, confirming planarity of the pyrazole-benzoyl system. Charge-density analysis (Multipole Model) reveals electron delocalization effects from the trifluoromethyl group, critical for understanding reactivity .
Q. What in vitro assays are suitable for evaluating biological activity, given structural similarities to COX-2 inhibitors?
- Methodological Answer : Design enzyme inhibition assays (e.g., COX-2 ELISA) using celecoxib as a positive control . Test cytotoxicity via MTT assay in cancer cell lines (IC₅₀ determination). For mechanistic studies, use fluorescence polarization to measure binding affinity to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
